8-Aminoguanine 8-Aminoguanine
Brand Name: Vulcanchem
CAS No.: 28128-41-8
VCID: VC0017156
InChI: InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
SMILES: C12=C(N=C(N1)N)N=C(NC2=O)N
Molecular Formula: C5H6N6O
Molecular Weight: 166.14 g/mol

8-Aminoguanine

CAS No.: 28128-41-8

VCID: VC0017156

Molecular Formula: C5H6N6O

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

8-Aminoguanine - 28128-41-8

Description

8-Aminoguanine is a naturally occurring purine , also known as 2,8-Diamino-1,9-dihydro-6H-purin-6-one . It has a molecular weight of 166.14 and the molecular formula C5H6N6O . Research indicates that 8-aminoguanine can stabilize DNA triplexes . Molecular dynamics simulations suggest that incorporating 8-aminoguanine into DNA does not significantly alter the structure of the resulting duplex or triplex compared to their unmodified counterparts .

Studies have demonstrated that 8-aminoguanine affects renal function by increasing urine volume, as well as sodium and glucose excretion . These effects are mediated by adenosine A2B receptors, which stimulate adenylyl cyclase . Systemically administered 8-aminoguanosine is rapidly converted to 8-aminoguanine, which mediates most of 8-aminoguanosine’s renal effects . Similar compounds such as 8-aminoinosine and 8-aminohypoxanthine also induce diuresis, natriuresis, and mild glucosuria .

Furthermore, 8-aminoguanine rebalances the renal interstitial purine metabolome, increasing levels of inosine while suppressing hypoxanthine and guanine levels . Investigations into 8-aminoguanine's mechanism of action suggest that it may cause diuresis, natriuresis, and glucosuria by inhibiting purine nucleoside phosphorylase (PNPase) . Because of this mechanism, 8-aminoguanine may have implications for treating hypertension and other vascular diseases .

CAS No. 28128-41-8
Product Name 8-Aminoguanine
Molecular Formula C5H6N6O
Molecular Weight 166.14 g/mol
IUPAC Name 2,8-diamino-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
Standard InChIKey WYDKPTZGVLTYPG-UHFFFAOYSA-N
SMILES C12=C(N=C(N1)N)N=C(NC2=O)N
Canonical SMILES C12=C(N=C(N1)N)N=C(NC2=O)N
Synonyms 2,8-Diamino-1,9-dihydro-purin-6-one; 2,8-Diaminohypoxanthine;
PubChem Compound 135421887
Last Modified Sep 14 2023

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